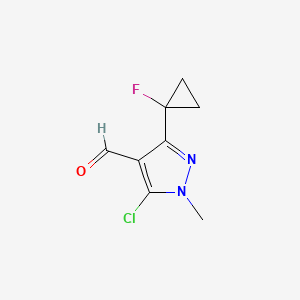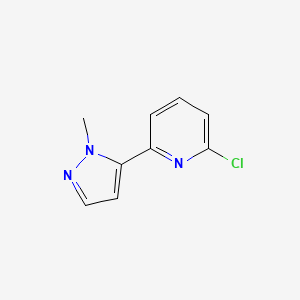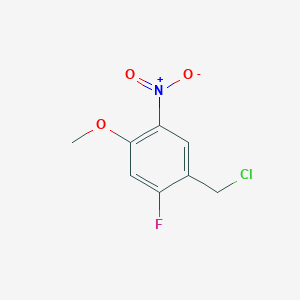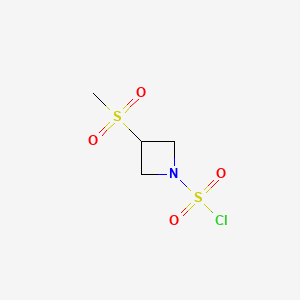
3-(Methylsulfonyl)-1-azetidinesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfonyl)-1-azetidinesulfonyl chloride is an organosulfur compound with significant applications in organic synthesis. This compound is characterized by the presence of both a sulfonyl chloride group and an azetidine ring, making it a versatile reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1-azetidinesulfonyl chloride typically involves the reaction of methanesulfonic acid with thionyl chloride or phosgene. The general reaction can be represented as follows: [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination of methanesulfonic acid using thionyl chloride or phosgene under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylsulfonyl)-1-azetidinesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form methanesulfonates.
Elimination Reactions: It can undergo elimination to generate sulfene.
Reduction Reactions: It can be reduced to form methanesulfonamide.
Common Reagents and Conditions
Alcohols: React with this compound in the presence of a non-nucleophilic base to form methanesulfonates.
Lewis Acids: Facilitate Beckmann rearrangement of oxime methanesulfonates.
Major Products
Methanesulfonates: Formed from the reaction with alcohols.
Sulfene: Generated through elimination reactions.
Methanesulfonamide: Produced via reduction reactions.
Wissenschaftliche Forschungsanwendungen
3-(Methylsulfonyl)-1-azetidinesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as a reagent for converting alcohols to methanesulfonates, which are intermediates in various reactions.
Pharmaceuticals: Employed in the synthesis of sulfonamide-based drugs.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(Methylsulfonyl)-1-azetidinesulfonyl chloride involves its role as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. The compound’s reactivity is attributed to the presence of the sulfonyl chloride group, which is highly electrophilic .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the azetidine ring.
Tosyl Chloride: Contains a toluenesulfonyl group instead of a methanesulfonyl group.
Trifluoromethanesulfonyl Chloride: Contains a trifluoromethanesulfonyl group, making it more reactive.
Uniqueness
3-(Methylsulfonyl)-1-azetidinesulfonyl chloride is unique due to the presence of both the azetidine ring and the sulfonyl chloride group, which imparts distinct reactivity and versatility in various chemical reactions .
Eigenschaften
Molekularformel |
C4H8ClNO4S2 |
|---|---|
Molekulargewicht |
233.7 g/mol |
IUPAC-Name |
3-methylsulfonylazetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C4H8ClNO4S2/c1-11(7,8)4-2-6(3-4)12(5,9)10/h4H,2-3H2,1H3 |
InChI-Schlüssel |
PHLFFKXIYCKGJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1CN(C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13928417.png)
![4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine](/img/structure/B13928419.png)
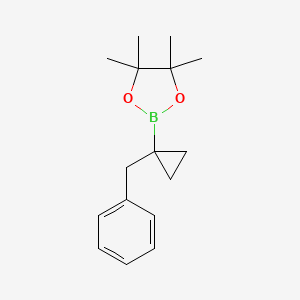

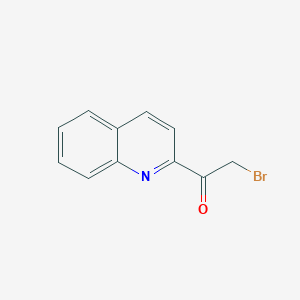

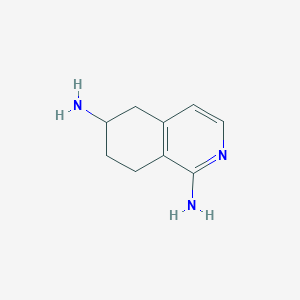

![1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole](/img/structure/B13928453.png)


